2H-Pyran-2-one, 6-butyl-4-methyl-
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Overview
Description
2H-Pyran-2-one, 6-butyl-4-methyl- is a heterocyclic compound that belongs to the class of pyranones. Pyranones are characterized by a six-membered ring containing one oxygen atom and a ketone group. This compound is notable for its unique structure, which includes a butyl group at the 6-position and a methyl group at the 4-position. These substituents can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-butyl-4-methyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-6-butyl-2H-pyran-2-one with suitable reagents can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or dichloromethane, often in the presence of a catalyst like hydrochloric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 2H-Pyran-2-one, 6-butyl-4-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2-one, 6-butyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and butyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2H-Pyran-2-one, 6-butyl-4-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 6-butyl-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
- 2H-Pyran-2-one, 4-methoxy-6-methyl-
- 2H-Pyran-2-one, 4,6-dimethyl-
- 2H-Pyran-2-one, 3-acetyl-4-hydroxy-6-methyl-
Uniqueness: 2H-Pyran-2-one, 6-butyl-4-methyl- is unique due to its specific substituents, which can significantly alter its chemical and physical properties compared to other pyranones.
Properties
CAS No. |
55510-46-8 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-butyl-4-methylpyran-2-one |
InChI |
InChI=1S/C10H14O2/c1-3-4-5-9-6-8(2)7-10(11)12-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
JRVRVGPJKXJKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CC(=O)O1)C |
Origin of Product |
United States |
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